molecular formula C17H24ClNO3 B14791245 Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

Katalognummer: B14791245
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: ADRSZIQSSXPARX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22ClNO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a chlorophenyl group

Vorbereitungsmethoden

The synthesis of tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-chlorobenzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

    Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: This compound has an amino group instead of a hydroxymethyl group, which can lead to different chemical reactivity and biological activity.

    Tert-butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate: This compound has a methoxy group instead of a chlorophenyl group, which can affect its hydrophobic interactions and overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C17H24ClNO3

Molekulargewicht

325.8 g/mol

IUPAC-Name

tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3

InChI-Schlüssel

ADRSZIQSSXPARX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.